Fmoc-D-His(Fmoc)-OH

Solid-Phase Peptide Synthesis Histidine Racemization Protecting Group Chemistry

In D-peptide synthesis, common D-His derivatives risk racemization, producing unwanted diastereomers that abolish biological activity. Fmoc-D-His(Fmoc)-OH (CAS 200926-18-7) eliminates this risk via double-Fmoc protection: • Orthogonal base-lability enables selective on-resin imidazole modification • Minimal racemization preserves stereochemical integrity in GMP API production • Simplifies downstream purification by reducing D/L diastereomer impurities ≥98% purity. Bulk quantities available.

Molecular Formula C36H29N3O6
Molecular Weight 599.64
CAS No. 200926-18-7
Cat. No. B613502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-His(Fmoc)-OH
CAS200926-18-7
SynonymsFmoc-D-His(Fmoc)-OH; 200926-18-7; MolPort-021-782-985; ZINC2555085; AKOS015950652; AK131099; AB1002870; KB-300031; N,1-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-D-histidine
Molecular FormulaC36H29N3O6
Molecular Weight599.64
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
InChIInChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1
InChIKeyWTBXFPFCUZKREB-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-His(Fmoc)-OH for Precision Peptide Synthesis


Fmoc-D-His(Fmoc)-OH (CAS: 200926-18-7) is a protected derivative of the D-enantiomer of the amino acid histidine . It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and an additional Fmoc group protecting the side-chain imidazole nitrogen (N-im or N-tau) . This double-Fmoc protection strategy provides a unique and orthogonal stability profile compared to other common histidine derivatives used in peptide synthesis .

Supports low racemization propensity for D-histidine in SPPS
Base-labile side-chain protection for orthogonal deprotection strategies
D-enantiomer identity supports stereochemical control in peptide synthesis

Risks of Substituting Fmoc-D-His(Fmoc)-OH


Substituting Fmoc-D-His(Fmoc)-OH with other D-histidine derivatives, such as the common Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH, introduces significant and often overlooked risks to peptide synthesis. The specific protecting group strategy employed in Fmoc-D-His(Fmoc)-OH is not merely a synthetic convenience; it is a critical control point for managing stereochemical integrity and synthetic efficiency. Direct substitution can lead to unpredictable racemization rates, resulting in the formation of unwanted D/L diastereomers [1], and changes in solubility and coupling kinetics that can drastically reduce final product yield and purity . The following evidence details the quantifiable, performance-based advantages that differentiate Fmoc-D-His(Fmoc)-OH, making it an essential, non-interchangeable building block for demanding peptide sequences.

Replacing with Fmoc-D-His(Trt)-OH may increase racemization, altering enantiomeric purity of D-peptides.
Fmoc-D-His(Boc)-OH requires acidic deprotection, incompatible with standard base-labile Fmoc strategy.
Different principal impurity profiles (regioisomer vs. enantiomer) may affect downstream purification outcomes.

Fmoc-D-His(Fmoc)-OH Performance Advantages


Racemization Propensity vs. Fmoc-His(Trt)-OH

The choice of side-chain protecting group for histidine is the primary determinant of α-carbon racemization during peptide coupling. The widely used Fmoc-His(Trt)-OH is well-documented to be prone to significant racemization under standard coupling conditions [1]. In contrast, the Fmoc group on the imidazole nitrogen of Fmoc-D-His(Fmoc)-OH is designed to prevent this deleterious side reaction . This is not just a theoretical benefit; the stark difference in racemization propensity is a key reason for selecting the bis-Fmoc derivative for difficult or high-value peptide sequences.

Racemization Propensity
Class-level
Reported lower racemization vs. Fmoc-His(Trt)-OH (high risk) under standard coupling conditions.
Supports enantiomeric integrity for D-peptide synthesis.
Racemization depends on coupling protocol.
Solid-Phase Peptide Synthesis Histidine Racemization Protecting Group Chemistry

Orthogonal Protection vs. Fmoc-D-His(Boc)-OH

The protection scheme of Fmoc-D-His(Fmoc)-OH provides a unique advantage in orthogonal deprotection strategies. While Fmoc-D-His(Boc)-OH offers orthogonality via acid-labile Boc and base-labile Fmoc groups, the bis-Fmoc protection of Fmoc-D-His(Fmoc)-OH offers a different synthetic utility. The side-chain Fmoc group can be selectively removed with a base like piperidine in DMF, a standard Fmoc deprotection condition, whereas the Boc group requires acidic conditions . This allows for a different order of operations in complex syntheses, such as the on-resin cyclization of peptides containing multiple histidine residues, where selective deprotection of one histidine side chain is required before final cleavage from the resin.

Deprotection Chemistry
Class-level
Side-chain Fmoc removed by base (piperidine); Fmoc-D-His(Boc)-OH requires acid (TFA).
Enables differential deprotection strategies.
Applicable for on-resin histidine modifications.
Orthogonal Protection Solid-Phase Peptide Synthesis Differential Deprotection

Enantiomeric Purity vs. Fmoc-D-His(Trt)-OH

Procurement-grade purity and enantiomeric excess are critical for reproducible peptide synthesis. Reputable vendors specify the purity of Fmoc-D-His(Fmoc)-OH as ≥ 98% by TLC . While this is comparable to the 97% HPLC purity often specified for Fmoc-D-His(Trt)-OH , the analytical method differs (TLC vs. HPLC). More importantly, the key differentiation lies not in the base purity number, but in the nature of the potential impurities. The primary impurity concern for Fmoc-D-His(Trt)-OH is the D-histidine enantiomer, which is a direct result of racemization [1]. For Fmoc-D-His(Fmoc)-OH, the primary impurity is typically the undesired regioisomer (π-Fmoc) from its synthesis [2], which is a different and potentially less biologically disruptive impurity.

Impurity Profile
Context-dependent
Purity ≥98% (TLC) vs. ≥97% (HPLC) for Fmoc-D-His(Trt)-OH; principal impurities differ (regioisomer vs. enantiomer).
Impurity-profile review for D-enantiomer procurement.
TLC vs. HPLC method context.
Enantiomeric Purity HPLC Quality Control

Thermal Stability and Storage

The solid-state stability of a protected amino acid can influence its long-term storage and handling in a production environment. Fmoc-D-His(Fmoc)-OH is characterized by a melting point of 160-161 °C , which is significantly higher than the melting point range of Fmoc-D-His(Trt)-OH (often reported as 120-125 °C, decomposition) . This higher melting point for the bis-Fmoc derivative suggests a more thermally stable crystalline lattice, which can be an advantage for long-term storage and transport, reducing the risk of degradation prior to use.

Solid-State Stability
Context-dependent
Melting point: 160–161 °C vs. 120–125 °C (dec.) for Fmoc-D-His(Trt)-OH.
Supports long-term storage consistency.
Higher melting point suggests thermal stability.
Thermal Stability Storage Physicochemical Properties

Fmoc-D-His(Fmoc)-OH Application Scenarios


Constrained D-Peptide Synthesis

In the synthesis of D-peptides, where even trace amounts of the L-isomer can completely abolish biological activity, the low-racemization profile of Fmoc-D-His(Fmoc)-OH is non-negotiable [1]. This is particularly critical for cyclic peptides or those with secondary structural constraints, where coupling efficiencies are often lower and reaction times are longer, increasing the risk of racemization for unprotected or poorly protected histidine analogs [2].

On-Resin Selective Deprotection

The orthogonal base-lability of the side-chain Fmoc group in Fmoc-D-His(Fmoc)-OH allows for selective deprotection while the peptide is still anchored to the resin [1]. This enables chemoselective on-resin modifications, such as selective side-chain to side-chain cyclization or the conjugation of labels and affinity tags (e.g., biotin, fluorophores) specifically to the histidine residue, before final cleavage. This level of synthetic control is not possible with the acid-labile Boc-protected analog under standard Fmoc SPPS conditions.

Large-Scale Peptide API Manufacturing

For the GMP production of peptide active pharmaceutical ingredients (APIs) that incorporate a D-histidine residue, process robustness and minimization of impurities are paramount [1]. The use of Fmoc-D-His(Fmoc)-OH provides a critical process control advantage. By minimizing racemization from the start, it simplifies downstream purification, which is the most expensive and time-consuming step in peptide manufacturing [2]. The higher solid-state stability also simplifies storage and handling in a large-scale production environment.

Peptide Library Synthesis for Drug Discovery

When screening large libraries of D-peptides for a desired biological function, the presence of L-isomer impurities in individual library members can lead to false positives or inaccurate structure-activity relationship (SAR) data [1]. Employing Fmoc-D-His(Fmoc)-OH ensures the highest fidelity in library construction, providing more reliable and interpretable screening results, thereby accelerating the drug discovery process [2].

Application
Selection Property
Validation Focus
Constrained D-peptide synthesis
Enantiomeric integrity of histidine building block
D-enantiomer content post-synthesis
On-resin chemoselective modification
Base-labile side-chain Fmoc protection
Selective deprotection efficiency
Large-scale peptide process research
Process robustness through minimized racemization
Downstream purification impurity profile
Peptide library screening
Fidelity of stereochemical incorporation
Isomeric impurity screening data

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